Bicyclo[13.2.2]nonadecane
Description
Bicyclo[13.2.2]nonadecane is a bicyclic alkane with a complex fused-ring structure. Bicyclic compounds are characterized by their fused rings, which influence their physical, chemical, and thermodynamic properties. For example, smaller bicyclo systems like bicyclo[2.2.2]octadiene exhibit distinct reactivity patterns in catalytic substitution reactions compared to bicyclo[2.2.1]heptadiene derivatives . Larger bicyclo systems like [13.2.2]nonadecane likely exhibit unique strain and stability profiles, though specific data are absent in the provided sources.
Properties
CAS No. |
284-95-7 |
|---|---|
Molecular Formula |
C19H36 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
bicyclo[13.2.2]nonadecane |
InChI |
InChI=1S/C19H36/c1-2-4-6-8-10-12-18-14-16-19(17-15-18)13-11-9-7-5-3-1/h18-19H,1-17H2 |
InChI Key |
KPUJPHBCQBHKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC2CCC(CCCCCC1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylacrylamide is typically synthesized through the reaction of acryloyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, N,N-Dimethylacrylamide is produced in large quantities using continuous flow reactors. This method ensures consistent quality and high yield. The stabilization with MEHQ is crucial to prevent unwanted polymerization during production and storage .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Radical Reactions: It can undergo radical polymerization in the presence of initiators.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can react with N,N-Dimethylacrylamide under mild conditions.
Major Products
Homopolymers: Poly(N,N-dimethylacrylamide) is a common product.
Copolymers: Copolymers with other acrylamide derivatives or vinyl monomers.
Scientific Research Applications
N,N-Dimethylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for cell culture and drug delivery systems.
Medicine: Utilized in the development of biomedical devices and controlled release formulations.
Industry: Applied in the production of adhesives, coatings, and water treatment chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethylacrylamide primarily involves its ability to polymerize and form networks. The compound can interact with various molecular targets through its amide group, facilitating the formation of stable polymers. In biological systems, it can form hydrogels that mimic the extracellular matrix, providing a conducive environment for cell growth and drug delivery .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
- n-Nonadecane: A linear alkane with a boiling point of 330°C , widely used in environmental analysis and as a reference standard .
- Nonadecane-d₄₀: A deuterated analog of n-nonadecane, used in isotopic labeling studies .
- Nonadecanoic acid: A saturated fatty acid with a melting point of 68–70°C , relevant in lipid biochemistry.
- 2-Methylnonadecane: A branched alkane with higher molecular weight, likely exhibiting lower melting points compared to linear analogs .
- Bicyclo[2.2.2]octadiene: Smaller bicyclic systems demonstrate unique reactivity in palladium-catalyzed substitution reactions, forming six-membered cyclic compounds . Larger bicyclo systems like [13.2.2]nonadecane may exhibit distinct strain and stability due to increased ring size.
Table 2: Thermodynamic and Hazard Data
Key Observations:
- Thermodynamics: Linear alkanes like n-nonadecane have well-characterized boiling points, while bicyclic systems require more specialized analyses due to strain energy .
- Safety: n-Nonadecane is classified as non-hazardous under EU regulations , whereas data on bicyclo[13.2.2]nonadecane are unavailable.
- Reactivity : Smaller bicyclic compounds like bicyclo[2.2.2]octadiene derivatives undergo Pd-catalyzed reactions to form six-membered rings, suggesting that larger bicyclo systems may exhibit distinct catalytic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
